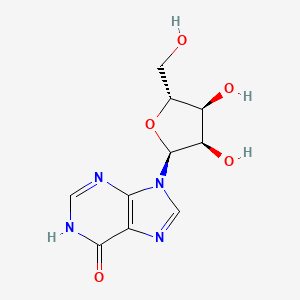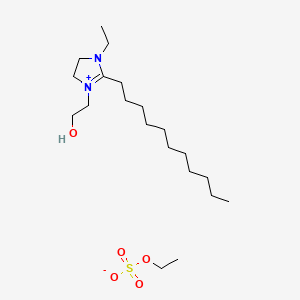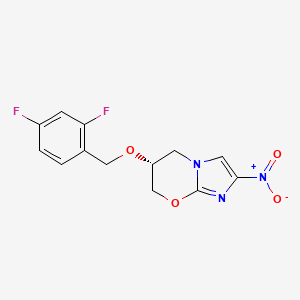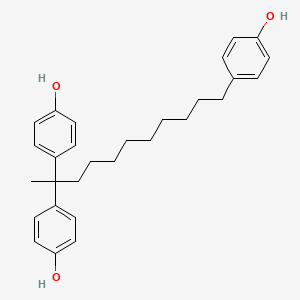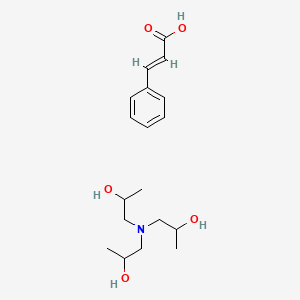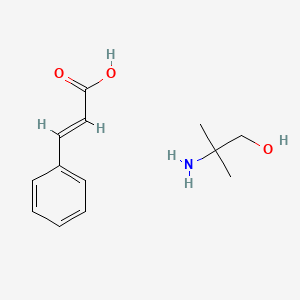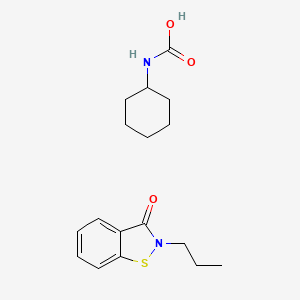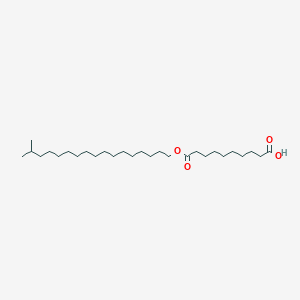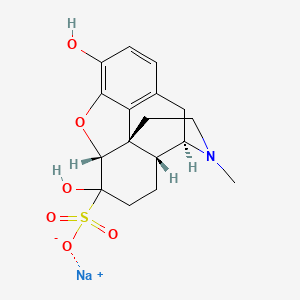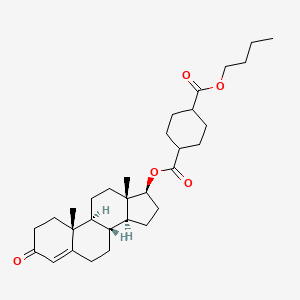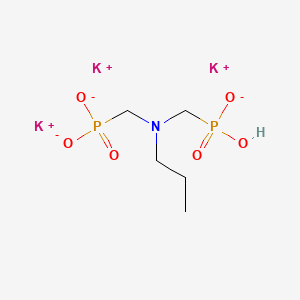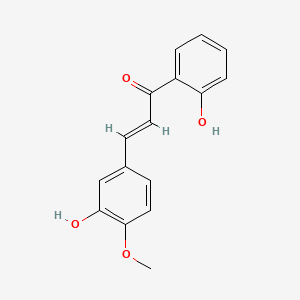
2',3-Dihydroxy-4-methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-Dihydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2’,3-Dihydroxy-4-methoxychalcone includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its chemical reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dihydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For 2’,3-Dihydroxy-4-methoxychalcone, the starting materials are 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in ethanol with a base such as sodium hydroxide or potassium hydroxide at room temperature .
Industrial Production Methods
Industrial production of chalcones, including 2’,3-Dihydroxy-4-methoxychalcone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2’,3-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated chalcones
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural dyes and as a component in cosmetic formulations
Mecanismo De Acción
The biological effects of 2’,3-Dihydroxy-4-methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis through the activation of caspases and the mitochondrial pathway
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,4-Dihydroxy-3-methoxychalcone
- 2’-Hydroxy-4-methoxychalcone
Uniqueness
2’,3-Dihydroxy-4-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chalcones, it has shown enhanced antioxidant and anticancer properties, making it a promising candidate for further research and development .
Propiedades
Número CAS |
1621-66-5 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-9-7-11(10-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ |
Clave InChI |
PJIBSNKWGMAWBJ-SOFGYWHQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


